REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH2:8][CH2:9][P:10](=[O:21])([O:16][Si](C)(C)C)[O:11][Si](C)(C)C)(=[O:5])[C:2]([CH3:4])=[CH2:3]>CO>[C:1]([O:6][CH2:7][CH2:8][CH2:9][P:10](=[O:11])([OH:21])[OH:16])(=[O:5])[C:2]([CH3:4])=[CH2:3]
|
Name
|
Di(trimethylsilyl) 3-methacryloyloxypropylphosphonate
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCCP(O[Si](C)(C)C)(O[Si](C)(C)C)=O
|
Name
|
|
Quantity
|
115 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
distilled on a rotary evaporator
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCCP(O)(O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |